molecular formula C12H19NO3S2 B13830473 Ethanethiol, 2-(4-phenylbutyl)amino-, hydrogen sulfate (ester) CAS No. 23464-46-2

Ethanethiol, 2-(4-phenylbutyl)amino-, hydrogen sulfate (ester)

Cat. No.: B13830473
CAS No.: 23464-46-2
M. Wt: 289.4 g/mol
InChI Key: LBAPNIABYOOWDN-UHFFFAOYSA-N
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Description

Ethanethiol, 2-(4-phenylbutyl)amino-, hydrogen sulfate (ester) is an organosulfur compound that features a thiol group (-SH) and a sulfate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanethiol, 2-(4-phenylbutyl)amino-, hydrogen sulfate (ester) typically involves the reaction of ethanethiol with 2-(4-phenylbutyl)amine, followed by sulfation. The sulfation process can be achieved using reagents such as sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfation processes using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted sulfation has also been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

Ethanethiol, 2-(4-phenylbutyl)amino-, hydrogen sulfate (ester) can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The sulfate ester group can be reduced to yield the corresponding alcohol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Thioethers.

Scientific Research Applications

Ethanethiol, 2-(4-phenylbutyl)amino-, hydrogen sulfate (ester) has several scientific research applications:

Mechanism of Action

The mechanism of action of ethanethiol, 2-(4-phenylbutyl)amino-, hydrogen sulfate (ester) involves its interaction with molecular targets through its thiol and sulfate ester groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The sulfate ester group can participate in sulfation reactions, modifying the activity of various biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanethiol, 2-(4-phenylbutyl)amino-, hydrogen sulfate (ester) is unique due to its specific combination of a thiol group and a sulfate ester group, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a versatile compound for research and industrial applications.

Properties

CAS No.

23464-46-2

Molecular Formula

C12H19NO3S2

Molecular Weight

289.4 g/mol

IUPAC Name

4-(2-sulfosulfanylethylamino)butylbenzene

InChI

InChI=1S/C12H19NO3S2/c14-18(15,16)17-11-10-13-9-5-4-8-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,14,15,16)

InChI Key

LBAPNIABYOOWDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCNCCSS(=O)(=O)O

Origin of Product

United States

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